molecular formula C19H26BN3O3 B13929992 N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl)pivalamide

N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl)pivalamide

Cat. No.: B13929992
M. Wt: 355.2 g/mol
InChI Key: MVZHMROOHKXPLL-UHFFFAOYSA-N
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Description

N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl)pivalamide: is a complex organic compound that features a quinazoline core substituted with a pivalamide group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl)pivalamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction. This involves the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst to form the desired boronate ester.

    Attachment of the Pivalamide Group: The pivalamide group is introduced through an amide coupling reaction, typically using pivaloyl chloride and an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halides, nucleophiles, and bases are used under appropriate conditions to facilitate substitution reactions.

Major Products

    Oxidation: Boronic acids and quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl)pivalamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of probes and sensors due to its boronate ester group, which can interact with diols and other biomolecules.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl)pivalamide involves its interaction with specific molecular targets:

    Molecular Targets: The quinazoline core can interact with various enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may affect signaling pathways involving kinases and other regulatory proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester group but different core structure.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a quinazoline core.

    (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Features a benzene ring with a boronate ester group.

Uniqueness

N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl)pivalamide is unique due to its combination of a quinazoline core, a boronate ester group, and a pivalamide moiety

Properties

Molecular Formula

C19H26BN3O3

Molecular Weight

355.2 g/mol

IUPAC Name

2,2-dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl]propanamide

InChI

InChI=1S/C19H26BN3O3/c1-17(2,3)16(24)23-15-13-10-12(8-9-14(13)21-11-22-15)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3,(H,21,22,23,24)

InChI Key

MVZHMROOHKXPLL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN=C3NC(=O)C(C)(C)C

Origin of Product

United States

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